Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-bromobenzoate is a para-substituted aryl bromide. Mol­ecules of methyl 4-bromobenzoate are almost planar. The compound is isostructural with methyl 4-iodo­benzoate. The Zeeman effect on the N.Q.R. (nuclear quadrupole resonance) of methyl 4-bromobenzoate on single crystals, has been investigated by the ′geometric method′.

Brand Name: Vulcanchem
CAS No.: 619-42-1
VCID: VC21168028
InChI: InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)Br
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol

Methyl 4-bromobenzoate

CAS No.: 619-42-1

Cat. No.: VC21168028

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

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Methyl 4-bromobenzoate - 619-42-1

Specification

Description Methyl 4-bromobenzoate is a para-substituted aryl bromide. Mol­ecules of methyl 4-bromobenzoate are almost planar. The compound is isostructural with methyl 4-iodo­benzoate. The Zeeman effect on the N.Q.R. (nuclear quadrupole resonance) of methyl 4-bromobenzoate on single crystals, has been investigated by the ′geometric method′.

CAS No. 619-42-1
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
IUPAC Name methyl 4-bromobenzoate
Standard InChI InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Standard InChI Key CZNGTXVOZOWWKM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)Br
Canonical SMILES COC(=O)C1=CC=C(C=C1)Br
Melting Point 81.0 °C

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